N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine
Description
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-8-methyl-[1,3]dioxolo[4,5-g]quinazolin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-8-4-9(2)18-15(17-8)21-16-19-10(3)11-5-13-14(23-7-22-13)6-12(11)20-16/h4-6H,7H2,1-3H3,(H,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUSAIAYMWQXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC3=CC4=C(C=C3C(=N2)C)OCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the construction of the quinazoline ring system. The dioxolo group is then introduced through specific functionalization reactions.
Pyrimidine Ring Synthesis: The pyrimidine ring can be synthesized using a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic or basic conditions.
Quinazoline Ring Construction: The quinazoline ring is often constructed via a cyclization reaction involving an anthranilic acid derivative and a suitable amine.
Dioxolo Group Introduction: The dioxolo group can be introduced through a reaction with a suitable diol and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Key Features
- 4,6-Dimethylpyrimidin-2-yl group : Contributes to hydrogen bonding and steric effects, critical for selectivity in enzyme inhibition.
Comparison with Structural Analogs
Quinazoline Derivatives with Fused Rings
Analysis :
Pyrimidinyl-Substituted Quinazolines
Analysis :
- The 4,6-dimethylpyrimidin-2-yl group in the target compound provides steric bulk compared to smaller substituents like triazoles (6a) or aryl groups (15A). This may improve selectivity for kinases over off-target receptors.
Pyrimidine-Containing Heterocycles
Analysis :
- The pyrimidinyl-benzimidazole analog () forms cyclic hydrogen-bonded dimers, suggesting the target compound may exhibit similar intermolecular interactions, enhancing crystallinity and stability.
Biological Activity
N-(4,6-dimethylpyrimidin-2-yl)-8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-amine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit potent anticancer activity. A study demonstrated that quinazoline derivatives can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, the compound was shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells, through apoptosis induction and cell cycle arrest mechanisms .
2. Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Quinazoline derivatives have been reported to possess antibacterial and antifungal activities. In vitro studies revealed that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .
3. Anti-inflammatory Effects
The anti-inflammatory properties of quinazoline derivatives have also been explored. In animal models, these compounds reduced inflammation markers and exhibited analgesic effects comparable to standard anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cell signaling pathways related to cancer proliferation.
- Cell Cycle Regulation : It has been observed to induce cell cycle arrest at the G2/M phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.
Case Study 1: Anticancer Activity
In a study published in 2020, researchers synthesized various quinazoline derivatives and evaluated their anticancer effects on MCF-7 breast cancer cells. Among the tested compounds, one derivative showed an IC50 value of 12 µM, indicating significant potency against tumor growth .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 12 | Breast Cancer |
| Compound B | 25 | Lung Cancer |
| Compound C | 30 | Colon Cancer |
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial properties of several quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that one derivative exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| Compound D | 16 | Staphylococcus aureus |
| Compound E | 32 | Escherichia coli |
Q & A
Q. What experimental controls are critical when evaluating this compound’s antioxidant or enzyme-inhibitory effects?
- Methodology :
- Include positive controls (e.g., ascorbic acid for antioxidant assays, staurosporine for kinase inhibition).
- Account for solvent effects (e.g., DMSO <1% v/v) to avoid false positives. Replicate assays in triplicate with blinded analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
